3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid
Overview
Description
The compound “3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid” is a pyrazole derivative . Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities . They consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .
Molecular Structure Analysis
Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .Physical And Chemical Properties Analysis
The compound “3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid” has a molecular weight of 280.07 . It is a powder with a melting point of 113-115°C .Scientific Research Applications
Synthesis and Structural Analysis
Research on compounds structurally related to 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid focuses on their synthesis and the detailed structural analysis through X-ray crystallography. For instance, studies have synthesized derivatives like 3-[1-(4-sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid, highlighting the regiospecific nature of these syntheses and the importance of X-ray crystallography for unambiguous structure determination. These compounds exhibit extensive hydrogen bonding and crystallize in unique structures, emphasizing their potential in material science and structural chemistry (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Synthesis and Biological Applications
Another avenue of research involves exploring the chemical synthesis pathways for related pyrazole derivatives and investigating their potential biological applications. For example, the rapid synthesis of 1,3-diarylpyrazol-4-yl propanoic acids using Meldrum's acid from corresponding carboxaldehydes has been reported, with these compounds showing promise in treating conditions like diabetes mellitus, hyperlipidemia, and arteriosclerosis due to their pharmacological activities (Reddy & Rao, 2006).
Renewable Chemical Sources and Derivatives
Research also delves into the efficient synthesis of pyrazole derivatives from renewable sources, such as levulinic acid, leading to a diversity of 3-(azol-3-yl)propanoates. These studies showcase the synthetic potential and versatility of such compounds, offering insights into their application in green chemistry and sustainable materials production (Flores et al., 2014).
Coordination Chemistry and Material Science
The synthesis and characterization of pyrazole-dicarboxylate acid derivatives and their coordination complexes with metals like Cu, Co, and Zn are of interest too. These studies contribute to the field of coordination chemistry, potentially leading to the development of new materials with unique properties for catalysis, magnetic applications, and more (Radi et al., 2015).
Antimicrobial and Antioxidant Activities
Lastly, the synthesis of pyrazole derivatives and their evaluation for antimicrobial and antioxidant activities is a significant area of research. This includes investigating the structure-activity relationships to understand how different substitutions on the pyrazole ring affect their biological efficacy. Such studies are crucial for the development of new pharmaceuticals and therapeutic agents (Sid et al., 2013).
Safety And Hazards
properties
IUPAC Name |
3-(4-iodo-5-methylpyrazol-1-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2O2/c1-5-6(8)4-9-10(5)3-2-7(11)12/h4H,2-3H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPXQEHTMVTVJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CCC(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701255370 | |
Record name | 4-Iodo-5-methyl-1H-pyrazole-1-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701255370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid | |
CAS RN |
6715-93-1 | |
Record name | 4-Iodo-5-methyl-1H-pyrazole-1-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6715-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Iodo-5-methyl-1H-pyrazole-1-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701255370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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